Superior Lipophilicity (XLogP3) vs. Carboxylic Acid Analog
The target ethyl ester exhibits a significantly higher predicted partition coefficient (XLogP3 = 4.3) compared to its direct carboxylic acid analog, 4-(4-tert-butylbenzenesulfonamido)benzoic acid (XLogP3 = 3.6) [1][2]. A 0.7 log unit increase indicates a roughly 5-fold greater lipophilicity, enhancing predicted membrane permeability [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 |
| Comparator Or Baseline | 4-(4-tert-butylbenzenesulfonamido)benzoic acid (CAS 708996-17-2): XLogP3 = 3.6 |
| Quantified Difference | ΔXLogP3 = +0.7 |
| Conditions | In silico prediction (PubChem/Kuujia) |
Why This Matters
The higher logP value makes this ethyl ester a superior choice for research applications requiring passive cellular permeability, a common limitation for more polar carboxylic acid analogs.
- [1] Kuujia.com. (n.d.). Ethyl 4-(4-tert-butylbenzenesulfonamido)benzoate (CAS 494826-81-2) Product Page. Retrieved April 28, 2026. View Source
- [2] PubChem. (n.d.). Compound Summary for CID 2960409, 4-{[(4-Tert-butylphenyl)sulfonyl]amino}benzoic acid. National Center for Biotechnology Information. Retrieved April 28, 2026. View Source
